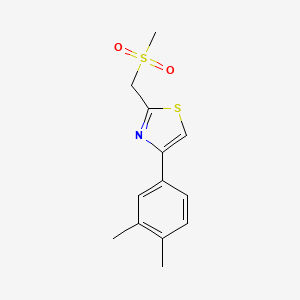![molecular formula C10H10FN3O B7593373 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole, also known as FMMT, is a chemical compound that belongs to the family of triazole derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial properties. In particular, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to be effective against fungal infections, such as candidiasis and aspergillosis, as well as bacterial infections, such as tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and cell division. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of biofilms, which are communities of bacteria that can cause chronic infections. In addition, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to be stable under various conditions. It also has a broad range of biological activities, which makes it a versatile compound for studying various cellular processes. However, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole. One area of interest is the development of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole derivatives with improved biological activity and reduced toxicity. Another area of interest is the study of the mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole, which may provide insights into the development of new drugs for the treatment of cancer and other diseases. Additionally, 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole may have potential applications in other fields, such as agriculture and environmental science, which could be explored in future research.
Synthesis Methods
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole can be achieved through a multistep process that involves the reaction of 5-fluoro-2-methoxybenzaldehyde with hydrazine hydrate to form 5-fluoro-2-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(5-fluoro-2-methoxyphenyl)-3-oxobutane-1,2-dihydrazone, which is further treated with sodium azide and copper sulfate to yield 1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole.
properties
IUPAC Name |
1-[(5-fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-15-10-3-2-9(11)4-8(10)5-14-7-12-6-13-14/h2-4,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPDHMXZFCIVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)



![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)



![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)